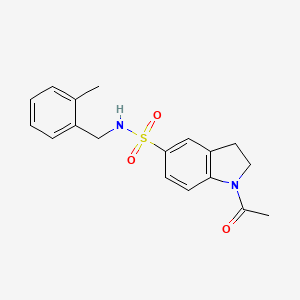
1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide, also known as AMBI-5, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide is not fully understood, but it is believed to act through multiple pathways. Studies have suggested that 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide can inhibit the activity of enzymes involved in cancer cell growth and induce cell cycle arrest and apoptosis. In addition, 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Furthermore, 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide has been found to inhibit the production of pro-inflammatory cytokines, which may explain its anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide can have various biochemical and physiological effects, depending on the dose and duration of treatment. In cancer cells, 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide has been found to induce cell cycle arrest and apoptosis, leading to a reduction in cell proliferation. In the brain, 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide has been shown to reduce oxidative stress and inflammation, which may protect against neurodegenerative diseases. Furthermore, 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide has been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide is its potential therapeutic applications in various fields of scientific research, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In addition, 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide has been shown to have low toxicity in animal studies. However, one limitation of 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide is its limited solubility in water, which may affect its bioavailability and efficacy in vivo. Furthermore, more research is needed to fully understand the mechanism of action and potential side effects of 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide.
Direcciones Futuras
There are several future directions for 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide research. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. In addition, more research is needed to fully understand the mechanism of action of 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide and its potential therapeutic applications. Furthermore, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide in vivo, as well as its potential side effects. Finally, the development of novel 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide derivatives may lead to the discovery of more potent and selective compounds for therapeutic use.
Conclusion:
In conclusion, 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide is a synthetic compound with potential therapeutic applications in various fields of scientific research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide research have been discussed in this paper. Further research is needed to fully understand the potential of 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide as a therapeutic agent.
Métodos De Síntesis
1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide can be synthesized through a multi-step process involving the reaction of 2-methylbenzylamine with indole-5-carboxylic acid, followed by acetylation and sulfonation. The final product is a white crystalline powder with a molecular weight of 383.48 g/mol.
Aplicaciones Científicas De Investigación
1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide has been shown to have potential therapeutic applications in various fields of scientific research, including cancer treatment, neuroprotection, and anti-inflammatory therapy. Studies have demonstrated that 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In addition, 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, 1-acetyl-N-(2-methylbenzyl)-5-indolinesulfonamide has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Propiedades
IUPAC Name |
1-acetyl-N-[(2-methylphenyl)methyl]-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-5-3-4-6-16(13)12-19-24(22,23)17-7-8-18-15(11-17)9-10-20(18)14(2)21/h3-8,11,19H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVJOUJZLQAEEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5132929.png)
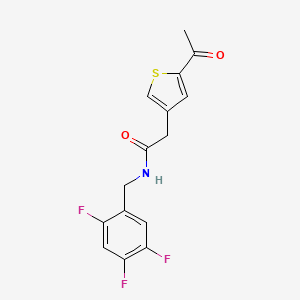
![N-cyclopentyl-1-ethyl-3-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B5132935.png)
![methyl 4-{methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}-4-oxobutanoate](/img/structure/B5132942.png)
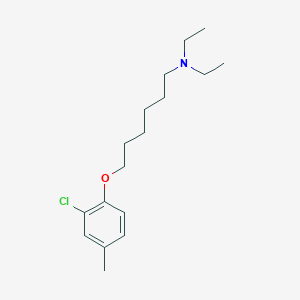

![2-[(4-benzyl-1-piperazinyl)methyl]-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5132962.png)
![3-hydroxy-5,5-dimethyl-2-[(4-nitrophenyl)thio]-2-cyclohexen-1-one](/img/structure/B5132966.png)
![4-{2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B5132976.png)
![[4-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenyl]acetic acid](/img/structure/B5132992.png)
![2-(benzylamino)-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5132993.png)
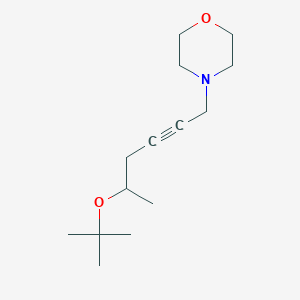
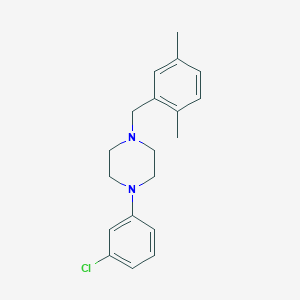
![isobutyl 4-[2-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5133020.png)